2-Chlorobenzoic acid-13C6

Description

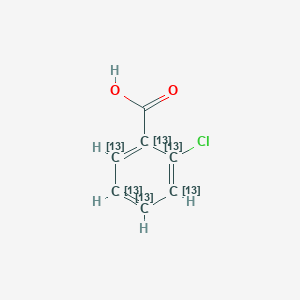

Structure

3D Structure

Properties

IUPAC Name |

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-IDEBNGHGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480606 | |

| Record name | 2-Chlorobenzoic acid-(phenyl-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125970-63-0 | |

| Record name | 2-Chlorobenzoic acid-(phenyl-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125970-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical and Analytical Properties of 2-Chlorobenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Chlorobenzoic acid-13C6, an isotopically labeled compound crucial for a range of analytical applications in research and drug development. This document details its physicochemical characteristics, outlines relevant experimental protocols for its use, and visualizes a typical analytical workflow.

Core Physical Properties

This compound is the 13C labeled version of 2-Chlorobenzoic acid.[1] The incorporation of six carbon-13 isotopes into the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analyses.[2] While specific experimental data for the labeled compound is limited, its physical properties are predicted to be very similar to its unlabeled counterpart.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its non-labeled form for comparison.

| Property | This compound | 2-Chlorobenzoic acid (for comparison) |

| Appearance | Not specified; likely colorless monoclinic crystals | Colorless monoclinic crystals[3] |

| Molecular Formula | ¹³C₆C₁H₅ClO₂[4] | C₇H₅ClO₂[3] |

| Molecular Weight | 162.62 g/mol [4] | 156.57 g/mol [3] |

| Monoisotopic Mass | 162.0179361 Da[5] | Not specified |

| Melting Point | Not specified | 140-142 °C[3] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted)[4] | 1.544 g/cm³ (at 20°C)[3] |

| pKa | Not specified | 2.877 (at 25°C in water)[3] |

| LogP | 2.03820[4] | 2.1 (Computed by XLogP3)[5] |

| Solubility ( g/100g ) | Not specified | Water: 0.21 (25°C), 4.03 (100°C) Acetone: 35.97 (15°C) Benzene: 2.02 (26°C) Carbon Disulfide: 0.41 (15°C) Carbon Tetrachloride: 0.36 (15°C) Diethyl Ether: 23.89 (15°C) Ethanol: Very soluble Ethyl Acetate: 14.7 (15°C) Heptane: 2.64 (79°C)[3] |

| Refractive Index | 1.583 (Predicted)[4] | Not specified |

| CAS Number | 125970-63-0[4] | 118-91-2[6] |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to improve the accuracy and precision of the measurement of unlabeled 2-Chlorobenzoic acid.[2]

Protocol: Quantitative Analysis using LC-MS with an Internal Standard

This protocol describes a general procedure for the quantification of 2-Chlorobenzoic acid in a sample matrix using this compound as an internal standard.

1. Preparation of Stock Solutions and Calibration Standards:

-

Prepare a stock solution of 2-Chlorobenzoic acid (the analyte) and this compound (the internal standard) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Create a series of calibration standards by spiking a known concentration of the internal standard and varying concentrations of the analyte into the matrix of interest (e.g., plasma, water).

2. Sample Preparation:

-

To a known volume or weight of the unknown sample, add a precise amount of the this compound internal standard solution.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

3. LC-MS Analysis:

-

Inject the prepared calibration standards and samples onto an HPLC or UPLC system.[7]

-

Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase gradient of water and acetonitrile with an acid modifier like formic acid for MS compatibility.[7]

-

The column effluent is introduced into a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratios (m/z) of both the analyte and the internal standard.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the identity and purity of this compound, and to ensure the correct positions of the 13C labels.

1. Sample Preparation:

-

Dissolve a small amount of the this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[8]

-

The ¹H NMR spectrum will show the signals for the aromatic protons.

-

The ¹³C NMR spectrum will show enriched signals for the six carbon atoms in the benzene ring, confirming the isotopic labeling.[9]

3. Spectral Analysis:

-

Analyze the chemical shifts, coupling constants, and signal intensities to confirm the molecular structure and assess the isotopic enrichment.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-chlorobenzoic acid [chemister.ru]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chlorobenzoic acid-(phenyl-13C6) | C7H5ClO2 | CID 12210336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. rsc.org [rsc.org]

- 9. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]

2-Chlorobenzoic acid-13C6 chemical structure and formula.

This guide provides a comprehensive overview of 2-Chlorobenzoic acid-13C6, a stable isotope-labeled internal standard crucial for quantitative analysis in research and drug development. It details the compound's chemical structure, formula, and physical properties, and provides a representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Structure and Formula

This compound is an isotopically labeled form of 2-Chlorobenzoic acid where the six carbon atoms of the benzene (B151609) ring have been replaced with the heavy isotope, carbon-13 (¹³C). This labeling results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight.

The molecular formula for the unlabeled 2-Chlorobenzoic acid is C₇H₅ClO₂.[1] For the labeled compound, the formula is represented as ¹³C₆C₁H₅ClO₂ . The CAS Number for this compound is 125970-63-0.[2]

Structure:

Caption: Chemical structure of this compound.

Quantitative Data

The primary quantitative difference between 2-Chlorobenzoic acid and its 13C6-labeled analogue is the molecular weight. This mass shift is fundamental to its use as an internal standard in mass spectrometry-based quantification.

| Property | 2-Chlorobenzoic acid | This compound |

| Molecular Formula | C₇H₅ClO₂ | ¹³C₆C₁H₅ClO₂ |

| Molar Mass | 156.57 g/mol [1] | ~162.62 g/mol |

| Monoisotopic Mass | 155.9978071 Da | 162.0179361 Da |

| CAS Number | 118-91-2[1] | 125970-63-0[2] |

Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiencies and matrix effects, allowing for accurate correction of signal variations during sample preparation and analysis.

The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis is depicted below.

Caption: General workflow for quantitative analysis using this compound.

Representative Experimental Protocol: Quantification in Wastewater

The following is a representative protocol for the quantification of 2-Chlorobenzoic acid in a complex matrix like wastewater, using this compound as an internal standard. This protocol is based on general methods for the analysis of personal care products and pharmaceuticals in environmental samples.[3][4]

4.1. Materials and Reagents

-

2-Chlorobenzoic acid (analyte standard)

-

This compound (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

4.2. Sample Preparation

-

Collect wastewater samples and filter to remove particulate matter.

-

To a 100 mL aliquot of the filtered sample, add a known concentration (e.g., 50 ng/mL) of the this compound internal standard solution.

-

Acidify the sample to a pH of approximately 3 with formic acid.

-

Condition an SPE cartridge with methanol followed by ultrapure water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elute the analyte and internal standard from the cartridge with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

4.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

2-Chlorobenzoic acid: Precursor ion (Q1) m/z 155 -> Product ion (Q3) m/z 111.

-

This compound: Precursor ion (Q1) m/z 161 -> Product ion (Q3) m/z 117.

-

-

4.4. Quantification A calibration curve is constructed by analyzing a series of standards containing known concentrations of 2-Chlorobenzoic acid and a constant concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 2-Chlorobenzoic acid in the unknown samples is then determined from this calibration curve.

Synthesis

While detailed synthesis protocols for the isotopically labeled compound are often proprietary, the general synthesis of unlabeled 2-Chlorobenzoic acid is well-established and typically involves the oxidation of 2-chlorotoluene (B165313) using a strong oxidizing agent like potassium permanganate.[1] The synthesis of the 13C6-labeled version would require starting with a 13C6-labeled benzene ring precursor.

References

- 1. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthesis of 2-Chlorobenzoic acid-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 2-Chlorobenzoic acid-¹³C₆, a stable isotope-labeled compound valuable for tracer studies in metabolic research and as an internal standard for quantitative analysis. The synthesis commences with commercially available Benzene-¹³C₆ and proceeds through a multi-step sequence involving nitration, reduction, diazotization, chlorination, and finally, carboxylation. This guide provides detailed experimental protocols for each key transformation and summarizes relevant quantitative data.

Overall Synthesis Pathway

The proposed synthetic route is a five-step process starting from uniformly labeled Benzene-¹³C₆. The pathway is designed to regioselectively introduce the chloro and carboxyl functional groups at the desired positions on the ¹³C₆-labeled aromatic ring.

Caption: Proposed synthesis pathway for 2-Chlorobenzoic acid-¹³C₆.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, where available, is summarized in Table 1. Please note that yields for reactions involving fully ¹³C-labeled substrates may vary slightly from those reported for their unlabeled counterparts.

Step 1: Nitration of Benzene-¹³C₆ to Nitrobenzene-¹³C₆

This step introduces a nitro group onto the labeled benzene (B151609) ring via electrophilic aromatic substitution.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by adding 8 mL of concentrated sulfuric acid to 7 mL of concentrated nitric acid, while cooling the flask in an ice bath.

-

Slowly add 6 mL of Benzene-¹³C₆ dropwise to the stirred nitrating mixture. Maintain the reaction temperature below 50-60°C throughout the addition to minimize the formation of dinitrated byproducts.[1][2]

-

After the addition is complete, continue stirring the mixture at room temperature for an additional hour.

-

Carefully pour the reaction mixture into a separatory funnel containing crushed ice and water.

-

Separate the organic layer, which contains the Nitrobenzene-¹³C₆.

-

Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain Nitrobenzene-¹³C₆.

Step 2: Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆

The nitro group is reduced to an amine, a crucial step for the subsequent Sandmeyer reaction.

Experimental Protocol:

-

To a round-bottom flask containing Nitrobenzene-¹³C₆ (1 equivalent), add granulated tin (2.5-3 equivalents).

-

Slowly add concentrated hydrochloric acid with stirring. The reaction is exothermic and may require external cooling to maintain control.

-

After the initial vigorous reaction subsides, heat the mixture under reflux until the reaction is complete (indicated by the disappearance of the nitrobenzene (B124822) layer).

-

Cool the reaction mixture and slowly add a concentrated sodium hydroxide (B78521) solution to neutralize the excess acid and precipitate tin hydroxides.

-

Extract the resulting Aniline-¹³C₆ with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield Aniline-¹³C₆.

Step 3: Sandmeyer Reaction of Aniline-¹³C₆ to Chlorobenzene-¹³C₆

This classic reaction converts the amino group to a chloro group via a diazonium salt intermediate.

Experimental Protocol:

-

Diazotization: Dissolve Aniline-¹³C₆ in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.[3][4][5]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, keeping the temperature below 5°C.[3][4][5] The formation of the diazonium salt can be monitored with starch-iodide paper.

-

Chlorination: In a separate flask, prepare a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[3][4][5] Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

-

Extract the Chlorobenzene-¹³C₆ with an organic solvent, wash the organic layer, dry it, and purify by distillation.

Step 4: Ortho-Bromination of Chlorobenzene-¹³C₆

This step introduces a bromine atom, which will be converted to the carboxylic acid group. This reaction will likely produce a mixture of ortho and para isomers, requiring separation.

Experimental Protocol:

-

To a flask containing Chlorobenzene-¹³C₆ and a catalytic amount of iron filings or ferric bromide, slowly add bromine dropwise with stirring in the absence of light.

-

The reaction is exothermic; maintain the temperature as needed with a water bath.

-

After the addition is complete, continue stirring until the evolution of hydrogen bromide gas ceases.

-

Wash the reaction mixture with a sodium bisulfite solution to remove excess bromine, followed by water and a dilute sodium bicarbonate solution.

-

Dry the organic layer and separate the ortho and para isomers of 1-Bromo-2-chlorobenzene-¹³C₆ and 1-Bromo-4-chlorobenzene-¹³C₆ by fractional distillation or chromatography.

Step 5: Grignard Reaction and Carboxylation to 2-Chlorobenzoic acid-¹³C₆

The final step involves the formation of a Grignard reagent from the ortho-brominated intermediate, followed by carboxylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of 1-Bromo-2-chlorobenzene-¹³C₆ in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to initiate the Grignard reaction. A crystal of iodine may be added to help initiate the reaction. The higher reactivity of the C-Br bond will lead to the preferential formation of the Grignard reagent at this position.

-

Carboxylation: Cool the Grignard reagent solution in a dry ice/acetone bath and add freshly crushed dry ice (solid CO₂) in portions.[6][7]

-

Allow the mixture to warm to room temperature and then quench the reaction by carefully adding dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers and extract the 2-Chlorobenzoic acid-¹³C₆ into an aqueous sodium bicarbonate solution.

-

Acidify the aqueous extract with concentrated hydrochloric acid to precipitate the 2-Chlorobenzoic acid-¹³C₆.

-

Collect the product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are based on typical yields for unlabeled compounds and should be considered as estimates.

| Step | Reaction | Starting Material | Product | Estimated Yield (%) |

| 1 | Nitration | Benzene-¹³C₆ | Nitrobenzene-¹³C₆ | 85-95 |

| 2 | Reduction | Nitrobenzene-¹³C₆ | Aniline-¹³C₆ | 80-90 |

| 3 | Sandmeyer Reaction | Aniline-¹³C₆ | Chlorobenzene-¹³C₆ | 70-80 |

| 4 | Bromination & Separation | Chlorobenzene-¹³C₆ | 1-Bromo-2-chlorobenzene-¹³C₆ | 30-40 (ortho isomer) |

| 5 | Grignard & Carboxylation | 1-Bromo-2-chlorobenzene-¹³C₆ | 2-Chlorobenzoic acid-¹³C₆ | 60-70 |

| Overall | Benzene-¹³C₆ | 2-Chlorobenzoic acid-¹³C₆ | 11-21 |

Table 1: Estimated yields for the synthesis of 2-Chlorobenzoic acid-¹³C₆.

Logical Workflow for Synthesis and Purification

The overall workflow involves a sequence of synthesis, workup, and purification at each stage to ensure the purity of the intermediates for subsequent reactions.

Caption: General workflow for each synthetic step.

References

- 1. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Question 1: Conversion of Aniline to Chlorobenzene (Sandmeyer Reaction) .. [askfilo.com]

- 4. How can the Sandmeyer reaction be used to convert aniline to chlorobenzen.. [askfilo.com]

- 5. How is chlorobenzene prepared from aniline? How is chlorobenzene conv - askIITians [askiitians.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. youtube.com [youtube.com]

Navigating Isotopic Purity: A Technical Guide to 2-Chlorobenzoic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of isotopic purity and enrichment for 2-Chlorobenzoic acid-¹³C₆, a stable isotope-labeled internal standard essential for robust and reliable quantitative analysis in complex matrices. This document provides a comprehensive overview of the analytical methodologies for determining isotopic enrichment, presents key quantitative data, and outlines detailed experimental protocols.

Core Concepts: Isotopic Purity and Enrichment

In the realm of quantitative analysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard. 2-Chlorobenzoic acid-¹³C₆ serves as an ideal internal standard for the quantification of 2-Chlorobenzoic acid and its metabolites. Its efficacy is fundamentally determined by two key parameters:

-

Isotopic Purity: This refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. For 2-Chlorobenzoic acid-¹³C₆, this means that all six carbon atoms of the benzene (B151609) ring are ¹³C.

-

Isotopic Enrichment: This is a measure of the abundance of the heavy isotope at the labeled positions. High isotopic enrichment is crucial to minimize crosstalk with the unlabeled analyte and ensure a linear response in analytical assays.

The primary techniques for determining these parameters are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Quantitative Specifications

The isotopic purity and enrichment of 2-Chlorobenzoic acid-¹³C₆ are critical quality attributes that directly impact the accuracy of quantitative assays. Commercially available standards typically meet stringent specifications.

| Parameter | Typical Specification | Analytical Technique(s) |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, ¹³C NMR |

| Chemical Purity | ≥ 98% | HPLC, GC |

| Molecular Formula | ¹³C₆H₅ClO₂ | - |

| Molecular Weight | 162.58 g/mol | Mass Spectrometry |

Experimental Protocols for Isotopic Purity and Enrichment Analysis

Accurate determination of isotopic purity and enrichment requires well-defined analytical methods. The following are detailed protocols for the two primary techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive method for determining the isotopic distribution of a compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-Chlorobenzoic acid-¹³C₆ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a dilute working solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.

-

Prepare a corresponding solution of unlabeled 2-Chlorobenzoic acid as a reference.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Infuse the sample directly or inject it via a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum in negative ion mode, focusing on the m/z range corresponding to the deprotonated molecule [M-H]⁻.

-

-

Data Analysis:

-

Identify the monoisotopic peak for the unlabeled compound (¹²C₆) and the fully labeled compound (¹³C₆).

-

Measure the signal intensities of the [M-H]⁻ and other relevant isotopologue peaks.

-

Calculate the isotopic enrichment by determining the relative abundance of the ¹³C₆ isotopologue compared to the total abundance of all isotopologues. Corrections for the natural abundance of other isotopes (e.g., ³⁷Cl, ¹⁷O) should be applied for the highest accuracy.

-

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹³C NMR provides direct and unambiguous information about the position and extent of ¹³C labeling.

Methodology:

-

Sample Preparation:

-

Precisely weigh and dissolve a sufficient amount of 2-Chlorobenzoic acid-¹³C₆ (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) to ensure full magnetization recovery of all carbon nuclei, typically 5 times the longest T1 relaxation time.

-

Inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

-

Data Analysis:

-

Process the ¹³C NMR spectrum.

-

Integrate the signals corresponding to the six aromatic carbons.

-

The isotopic enrichment is determined by the high intensity of the signals from the ¹³C-labeled positions relative to any residual signals at the natural abundance of ¹³C.

-

Application Workflow and Signaling Pathway Visualization

2-Chlorobenzoic acid-¹³C₆ is primarily used as an internal standard in analytical workflows. The following diagrams illustrate a typical workflow for its use in a quantitative LC-MS/MS assay and a generalized metabolic pathway for chlorobenzoic acids.

Caption: A typical experimental workflow for the quantification of an analyte using 2-Chlorobenzoic acid-¹³C₆ as an internal standard in an LC-MS/MS analysis.

While 2-Chlorobenzoic acid-¹³C₆ is primarily an analytical tool, understanding the metabolic fate of the unlabeled compound is crucial in many research contexts. Chlorobenzoic acids can be metabolized by microorganisms through various pathways, often involving initial dioxygenation and subsequent ring cleavage.

Caption: A generalized metabolic pathway for the bacterial degradation of 2-Chlorobenzoic acid, proceeding through a chlorocatechol intermediate before ring cleavage and entry into central metabolism.[1][2]

Conclusion

2-Chlorobenzoic acid-¹³C₆ is a high-purity, high-enrichment stable isotope-labeled compound that is indispensable for accurate and precise quantification in various scientific disciplines. The methodologies of HRMS and qNMR provide robust means to verify its isotopic integrity. Understanding its application in analytical workflows and the potential metabolic pathways of its unlabeled counterpart allows researchers to effectively utilize this critical tool in their studies.

References

In-Depth Technical Guide: 2-Chlorobenzoic acid-13C6 (CAS: 125970-63-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzoic acid-13C6, a stable isotope-labeled compound critical for quantitative bioanalysis and metabolic research. This document details its physicochemical properties, primary applications, and relevant experimental methodologies, offering a valuable resource for its effective implementation in a laboratory setting.

Core Compound Information

This compound is the isotopically labeled form of 2-Chlorobenzoic acid, where the six carbon atoms of the benzene (B151609) ring have been replaced with the Carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are compiled from various supplier technical data sheets.

| Property | Value |

| CAS Number | 125970-63-0 |

| Molecular Formula | ¹³C₆H₅ClO₂ |

| Molecular Weight | Approximately 162.52 g/mol |

| Appearance | White solid, crystals, or powder |

| Storage Conditions | Refrigerator (2-8°C) for long-term storage |

| Purity | Typically ≥98% |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for isotope dilution mass spectrometry and as a tracer in metabolic flux analysis.

Internal Standard for Quantitative Analysis

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. This compound, being chemically identical to its unlabeled counterpart, co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement. This allows for accurate correction of analytical variability during sample preparation and analysis, leading to highly precise and accurate quantification of unlabeled 2-chlorobenzoic acid or related analytes.

Metabolic Tracer

In drug development and metabolic research, stable isotope tracers are used to elucidate the metabolic fate of compounds.[3][4] By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites. This enables the identification of metabolic pathways and the quantification of metabolic flux, providing insights into how a drug or xenobiotic is processed in vivo.

Mammalian Metabolic Pathway

In mammals, benzoic acids, including 2-chlorobenzoic acid, are primarily metabolized through phase II conjugation reactions to facilitate their excretion. The two main pathways are:

-

Glucuronidation: Conjugation with glucuronic acid to form an acyl glucuronide (o-chlorobenzoyl-β-D-glucuronic acid).

-

Glycine (B1666218) Conjugation: Conjugation with the amino acid glycine to form o-chlorohippuric acid.[5]

These conjugation reactions increase the water solubility of the compound, allowing for its efficient elimination from the body, primarily through urine.

Caption: Mammalian metabolism of 2-chlorobenzoic acid.

Experimental Protocols

Synthesis of this compound

The synthesis of 13C-labeled benzoic acid derivatives can be achieved through several methods. A common approach involves the use of a Grignard reagent and ¹³C-labeled carbon dioxide.

Reaction Scheme:

-

Formation of Grignard Reagent: 1-bromo-2-chlorobenzene (B145985) is reacted with magnesium metal in an anhydrous ether solvent (e.g., THF) to form 2-chlorophenylmagnesium bromide.

-

Carboxylation: The Grignard reagent is then reacted with ¹³C-labeled carbon dioxide (¹³CO₂), followed by an acidic workup (e.g., with HCl) to yield 2-Chlorobenzoic acid-13C (carboxyl-¹³C).

-

Ring Labeling (Conceptual): For the fully ring-labeled this compound, the synthesis would start from commercially available ¹³C₆-benzene. This would undergo a series of reactions, such as Friedel-Crafts acylation followed by haloform reaction or other established routes to introduce the carboxyl and chloro groups onto the labeled ring.

Caption: Synthetic routes for ¹³C-labeled 2-chlorobenzoic acid.

Quantification in Plasma using LC-MS/MS (Adapted Method)

This protocol is a representative method for the quantification of an analyte in human plasma using a stable isotope-labeled internal standard like this compound.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Analyte (2-CBA): Q1: 155.0 -> Q3: 111.0IS (2-CBA-¹³C₆): Q1: 161.0 -> Q3: 117.0 |

| Collision Energy | Optimized for each transition |

3. Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, bench-top, long-term)

Caption: Bioanalytical workflow for plasma sample analysis.

Conclusion

This compound is an indispensable tool for modern analytical and metabolic research. Its properties as a stable isotope-labeled compound ensure high precision and accuracy in quantitative studies when used as an internal standard. Furthermore, its application as a metabolic tracer offers a powerful method for elucidating the biotransformation of xenobiotics. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental designs, ultimately contributing to advancements in drug development and a deeper understanding of metabolic processes.

References

- 1. diva-portal.org [diva-portal.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Chlorobenzoic acid-13C6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chlorobenzoic acid-13C6 in various organic solvents. Given the limited availability of direct solubility data for the isotopically labeled compound, this guide utilizes data for the unlabeled 2-Chlorobenzoic acid. It is a well-established principle in chemistry that isotopic labeling with stable isotopes like Carbon-13 has a negligible effect on the physicochemical properties of a molecule, including its solubility. Therefore, the data presented herein serves as a robust and reliable proxy for this compound.

This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow, designed to be a valuable resource for laboratory and research applications.

Quantitative Solubility Data

The solubility of 2-Chlorobenzoic acid in a range of organic solvents has been compiled from various sources. The following table summarizes the available quantitative data, providing a clear comparison of solubility across different solvents at specified temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 15 | 35.97[1] |

| Benzene | 26 | 2.02[1] |

| Carbon Disulfide | 15 | 0.41[1] |

| Carbon Tetrachloride | 15 | 0.36[1] |

| Diethyl Ether | 15 | 23.89[1] |

| Ethyl Acetate | 15 | 14.7[1] |

| Heptane | 79 | 2.64[1] |

Qualitative Solubility Information:

-

Ethanol: Very soluble[1].

-

Water: Slightly soluble, with increased solubility in hot water[6][7]. At 25°C, the solubility is 0.21 g/100 g of water, which increases to 4.03 g/100 g at 100°C[1]. Another source indicates solubility in 900 parts of cold water[3][4][5].

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid compound like 2-Chlorobenzoic acid in an organic solvent. This protocol is based on the widely used saturation-shake-flask method.

1. Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of analytical grade or higher

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of screw-cap vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/100 g of solvent or mg/mL.

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

References

- 1. 2-chlorobenzoic acid [chemister.ru]

- 2. Page loading... [guidechem.com]

- 3. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]

- 4. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-Chlorobenzoic acid CAS#: 118-91-2 [m.chemicalbook.com]

- 7. 2-Chlorobenzoic acid, 98% | Fisher Scientific [fishersci.ca]

Natural abundance of 13C and its effect on mass spectrometry.

An In-depth Technical Guide on the Natural Abundance of ¹³C and Its Effect on Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The existence of natural isotopes, atoms of the same element with differing numbers of neutrons, has a profound impact on analytical techniques, particularly mass spectrometry. Carbon, the backbone of organic chemistry and life itself, is predominantly composed of the ¹²C isotope. However, a small but significant fraction exists as the heavier, stable isotope, ¹³C.[1][2] This seemingly minor difference in mass has significant implications for the interpretation of mass spectra, providing valuable structural information but also introducing complexities that must be understood for accurate analysis. This technical guide provides an in-depth exploration of the natural abundance of ¹³C and its multifaceted effects on mass spectrometry, intended for researchers, scientists, and professionals in the field of drug development.

The Foundation: Natural Isotopic Abundance of Carbon

In the natural world, carbon is composed of two stable isotopes: ¹²C and ¹³C. The vast majority is ¹²C, while ¹³C accounts for approximately 1.1% of all carbon atoms.[1][3][4] This natural abundance is remarkably constant across the globe, making it a reliable factor in analytical chemistry.[2] A third isotope, ¹⁴C, is radioactive and present in trace amounts, and while crucial for radiocarbon dating, its contribution to the isotopic patterns in routine mass spectrometry of organic molecules is negligible.

Quantitative Data on Natural Isotope Abundance

The precise determination of molecular weight and elemental composition relies on understanding the natural abundance of isotopes for all constituent elements. The following table summarizes the natural abundances of the most common isotopes encountered in organic and pharmaceutical analysis.

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.90 |

| ¹³C | 13.003355 | 1.10 | |

| Hydrogen | ¹H | 1.007825 | 99.985 |

| ²H (D) | 2.014102 | 0.015 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.63 |

| ¹⁵N | 15.000108 | 0.37 | |

| Oxygen | ¹⁶O | 15.994915 | 99.76 |

| ¹⁷O | 16.999131 | 0.04 | |

| ¹⁸O | 17.999160 | 0.20 | |

| Sulfur | ³²S | 31.972071 | 95.02 |

| ³³S | 32.971459 | 0.75 | |

| ³⁴S | 33.967867 | 4.21 | |

| Chlorine | ³⁵Cl | 34.968853 | 75.77 |

| ³⁷Cl | 36.965903 | 24.23 | |

| Bromine | ⁷⁹Br | 78.918337 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 |

Data compiled from various sources.

The ¹³C Isotope Effect in Mass Spectrometry: The M+1 Peak

The most direct consequence of the natural abundance of ¹³C in mass spectrometry is the appearance of an "M+1" peak. The molecular ion peak (M⁺) represents the molecule in which all atoms are the most abundant isotopes (e.g., all carbons are ¹²C). The M+1 peak is a smaller peak that appears at one mass unit higher than the M⁺ peak and is primarily due to the presence of a single ¹³C atom in the molecule.[1][5]

The probability of a molecule containing a ¹³C atom increases with the number of carbon atoms in that molecule. This relationship can be used to estimate the number of carbon atoms in an unknown compound using the following formula:

n = (100 / 1.1) * (Intensity of M+1 peak / Intensity of M⁺ peak)

Where 'n' is the number of carbon atoms.[4] This estimation is a powerful tool in the early stages of structure elucidation.

Visualizing the Origin of the M+1 Peak

The following diagram illustrates how the presence of a single ¹³C atom in a molecule of ethane (B1197151) (C₂H₆) gives rise to the M+1 peak.

Beyond the M+1 Peak: The M+2 Peak and Isotopic Clusters

For molecules with a large number of carbon atoms, the probability of incorporating two ¹³C atoms becomes significant, leading to a visible M+2 peak. The intensity of this peak can be approximated by the following relationship:

Intensity of M+2 ≈ ( (n * 1.1) / 100 )² / 2 * Intensity of M⁺

Where 'n' is the number of carbon atoms.

However, the M+2 peak is more significantly influenced by the presence of other elements with abundant heavier isotopes, such as oxygen (¹⁸O), chlorine (³⁷Cl), and bromine (⁸¹Br).[4][6] The characteristic isotopic patterns, or "isotopic clusters," for chlorine and bromine are particularly diagnostic.

-

Chlorine: A compound containing one chlorine atom will exhibit an M⁺ peak and an M+2 peak in an approximate 3:1 intensity ratio, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.[4][7]

-

Bromine: A compound with one bromine atom will show M⁺ and M+2 peaks of nearly equal intensity (approximately 1:1 ratio), reflecting the abundances of ⁷⁹Br and ⁸¹Br.[6][7]

Logical Relationship of Isotopic Contributions to Mass Spectra

The following diagram illustrates the logical flow of how the isotopic composition of a molecule dictates the resulting mass spectrum.

Experimental Protocol: Determination of Isotopic Abundance by Mass Spectrometry

While the natural abundances of isotopes are well-established, mass spectrometry is the primary technique used to experimentally determine these values and to analyze the isotopic distribution in a sample.[8][9][10] The following is a generalized protocol for such an analysis.

Objective: To determine the relative abundance of isotopes for a given element or molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

Methodology:

-

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent.

-

For elements, a pure standard is used.

-

For molecules, the compound is purified to avoid interference from impurities.

-

-

Sample Introduction:

-

The sample solution is introduced into the mass spectrometer's ion source. Common methods include direct infusion via a syringe pump or injection through a liquid chromatography (LC) system.

-

-

Ionization:

-

The sample molecules are ionized. The choice of ionization technique depends on the analyte's properties. Common techniques include:

-

Electrospray Ionization (ESI): Suitable for polar molecules.

-

Atmospheric Pressure Chemical Ionization (APCI): For less polar molecules.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): For large molecules like proteins.

-

Electron Ionization (EI): For volatile and thermally stable compounds, often used with Gas Chromatography (GC-MS).[11]

-

-

-

Mass Analysis:

-

The generated ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

-

A high-resolution instrument is crucial to accurately resolve the small mass differences between isotopologues.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The detector generates a signal proportional to the number of ions at each m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed. The position of each peak on the m/z axis corresponds to the mass of an isotopologue, and the height or area of the peak corresponds to its relative abundance.

-

The intensity of the most abundant isotopic peak (typically the M⁺ peak) is normalized to 100%, and the intensities of the other isotopic peaks (M+1, M+2, etc.) are reported relative to it.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a mass spectrometry experiment designed to analyze isotopic patterns.

Conclusion

The natural abundance of ¹³C is a fundamental parameter in mass spectrometry that provides both opportunities and challenges. On one hand, the predictable nature of the M+1 peak offers a valuable tool for determining the number of carbon atoms in a molecule, aiding in structural elucidation. On the other hand, the presence of ¹³C and other naturally occurring heavy isotopes necessitates careful interpretation of mass spectra to avoid misassignment of molecular weights and to fully leverage the rich information contained within isotopic patterns. For researchers and professionals in drug development, a thorough understanding of these isotopic effects is essential for accurate and reliable mass spectrometric analysis, from routine quality control to the characterization of novel chemical entities.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. acdlabs.com [acdlabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]

- 8. Khan Academy [khanacademy.org]

- 9. Isotopes: Calculating Isotopic Abundance [terpconnect.umd.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for 2-Chlorobenzoic acid-¹³C₆ in Research

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, 2-Chlorobenzoic acid-¹³C₆ serves as a critical internal standard and tracer in various analytical studies. This technical guide provides an in-depth overview of its commercial availability, key specifications, and general applications, particularly in mass spectrometry-based quantification.

Commercial Supplier Overview

A variety of chemical suppliers offer 2-Chlorobenzoic acid-¹³C₆ for research purposes. The following table summarizes the key quantitative data from prominent commercial vendors to facilitate easy comparison for procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |

| MedChemExpress | 2-Chlorobenzoic acid-¹³C₆ | 125970-63-0 | ¹³C₆H₅ClO₂ | Not specified | ≥98.0% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Sigma-Aldrich (Merck) | 2-Chlorobenzoic acid-(phenyl-¹³C₆) | 125970-63-0 | ¹³C₆H₅ClO₂ | 99 atom % ¹³C[1] | Not specified | Inquire for availability |

| Clearsynth | 2-Chlorobenzoic Acid-¹³C₆ | 125970-63-0 | ¹³C₆H₅ClO₂ | Not specified | ≥90% (HPLC) | 10 mg, 25 mg, 50 mg, 100 mg |

| Toronto Research Chemicals | 2-Chlorobenzoic Acid-¹³C₆ | 125970-63-0 | ¹³C₆H₅ClO₂ | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg |

| Santa Cruz Biotechnology | 2-Chlorobenzoic acid-¹³C₆ | 125970-63-0 | ¹³C₆H₅ClO₂ | Not specified | ≥98% | Inquire for availability |

Applications in Research

2-Chlorobenzoic acid-¹³C₆ is primarily utilized as an internal standard in quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope label allows for precise quantification of the unlabeled analyte in complex matrices by correcting for variations during sample preparation and analysis.

Experimental Protocols

While specific experimental protocols for 2-Chlorobenzoic acid-¹³C₆ are often developed and optimized in-house depending on the specific application and matrix, a general workflow for its use as an internal standard in LC-MS/MS analysis is described below.

General Protocol for Quantification of 2-Chlorobenzoic Acid in Biological Samples using LC-MS/MS with 2-Chlorobenzoic acid-¹³C₆ as an Internal Standard

1. Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of 2-Chlorobenzoic acid and 2-Chlorobenzoic acid-¹³C₆ in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of 2-Chlorobenzoic acid by serially diluting the stock solution with the solvent.

-

Prepare a working internal standard solution of 2-Chlorobenzoic acid-¹³C₆ at a fixed concentration.

2. Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a fixed volume of the internal standard working solution.

-

Perform protein precipitation by adding a cold organic solvent like acetonitrile (B52724).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

3. LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable LC column (e.g., a C18 reversed-phase column).

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

-

Detect the analyte and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both 2-Chlorobenzoic acid and 2-Chlorobenzoic acid-¹³C₆ should be optimized beforehand.

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standards.

-

Determine the concentration of 2-Chlorobenzoic acid in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of 2-Chlorobenzoic Acid

The following diagram illustrates a known microbial metabolic pathway for the degradation of 2-Chlorobenzoic acid. While this is not a signaling pathway, it represents a logical biological workflow involving the molecule.

References

Unveiling the Unseen: A Technical Guide to the Key Differences Between 13C and 12C Isotopes in Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis, the subtle distinction between the stable isotopes of carbon, 13C and 12C, provides a powerful lens to interrogate biological systems, elucidate reaction mechanisms, and accelerate drug development. While chemically identical in terms of their reactivity, their mass and nuclear properties diverge, offering unique analytical signatures. This in-depth technical guide explores these core differences, detailing the principles, experimental methodologies, and profound applications that leverage the unique characteristics of 13C and 12C.

Core Isotopic Properties: A Quantitative Comparison

The fundamental distinctions between 13C and 12C lie in their nuclear composition, which in turn dictates their behavior in various analytical techniques. The most abundant isotope, 12C, contains six protons and six neutrons, resulting in a nuclear spin of zero.[1] In contrast, 13C possesses an additional neutron, giving it a nuclear spin of 1/2.[1][2] This non-zero spin is the cornerstone of its utility in Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | 12C | 13C | Reference |

| Natural Abundance | ~98.9% | ~1.1% | [3][4][5] |

| Atomic Mass (Da) | 12.000000 | 13.003355 | [6] |

| Number of Protons | 6 | 6 | [7] |

| Number of Neutrons | 6 | 7 | [1][7] |

| Nuclear Spin (I) | 0 | 1/2 | [2][6] |

| Magnetic Moment (μ/μN) | 0 | 0.702411 | [6] |

| NMR Activity | Inactive | Active | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Harnessing the Spin of 13C

One of the most significant differences in the analytical application of 13C and 12C lies in the realm of NMR spectroscopy. Due to its nuclear spin of zero, 12C is NMR-inactive.[1][2][8] Conversely, the non-zero spin of 13C makes it NMR-active, allowing for the direct observation of carbon skeletons in organic molecules.[9]

Principles of 13C NMR

13C NMR spectroscopy provides invaluable information about the number and chemical environment of carbon atoms within a molecule.[10] Key features include:

-

Wide Chemical Shift Range: 13C chemical shifts span a much broader range (0-220 ppm) compared to proton NMR (0-12 ppm), which minimizes signal overlap and allows for the resolution of individual carbon signals even in complex molecules.[10][11][12]

-

Signal Count: The number of signals in a 13C NMR spectrum typically corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[10][13]

-

Decoupling: Due to the low natural abundance of 13C, the probability of two 13C atoms being adjacent is very low, so 13C-13C coupling is generally not observed in natural abundance samples.[2] Proton-carbon coupling (1H-13C) does occur, but spectra are often acquired with broadband proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon.[8][13]

Experimental Protocol: 13C NMR Spectroscopy

A typical experimental workflow for acquiring a 1D 13C NMR spectrum involves the following steps:

Methodology Details:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3, D2O) to avoid a large solvent signal in the 1H spectrum which can interfere with decoupling. Tetramethylsilane (TMS) is typically added as an internal standard to define the 0 ppm chemical shift.[11]

-

NMR Acquisition: The sample tube is placed in the strong magnetic field of the NMR spectrometer. The experiment is set up on the spectrometer's computer, specifying parameters such as the pulse sequence, acquisition time, and number of scans. Due to the low natural abundance and lower gyromagnetic ratio of 13C, a larger number of scans is often required to achieve an adequate signal-to-noise ratio compared to 1H NMR.[11][13]

-

Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate peak representation.

-

Spectral Analysis: The chemical shifts of the peaks are determined relative to the TMS standard. Each peak is assigned to a specific carbon atom in the molecule, providing structural information.

Mass Spectrometry: Distinguishing by Mass

Mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). The mass difference of approximately 1.00335 Da between 13C and 12C allows for their differentiation using this technique.[4]

Isotopic Peaks in Mass Spectra

In the mass spectrum of a carbon-containing compound, the molecular ion peak (M+) is accompanied by a smaller peak at M+1.[7] This M+1 peak arises from the presence of a single 13C atom in a molecule. The relative intensity of the M+1 peak is proportional to the number of carbon atoms in the molecule. For a molecule with 'n' carbon atoms, the expected intensity of the M+1 peak is approximately n × 1.1%.[4][7] This information can be used to estimate the number of carbon atoms in an unknown compound.

Experimental Protocol: Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry is a specialized form of mass spectrometry designed for the precise measurement of isotope ratios.

Methodology Details:

-

Sample Preparation: The organic sample is typically combusted in a controlled environment to convert all carbon into carbon dioxide (CO2).

-

Mass Spectrometry Analysis: The resulting CO2 gas is introduced into the mass spectrometer. The molecules are ionized, accelerated, and then separated based on the mass of the carbon atom (12CO2 vs. 13CO2). Sensitive detectors measure the ion currents for each isotopic species.

-

Data Analysis: The ratio of the ion currents (13C/12C) is calculated. This ratio is often expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB).[14]

Applications in Research and Drug Development

The distinct properties of 13C and 12C have given rise to powerful analytical techniques with broad applications in scientific research and pharmaceutical development.

13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a pivotal technique for quantifying the rates (fluxes) of metabolic pathways within living cells.[15][16] By providing cells with a substrate labeled with 13C (e.g., [U-13C]-glucose), researchers can trace the path of the 13C atoms as they are incorporated into various metabolites.[17][18] The resulting labeling patterns in downstream metabolites are measured by MS or NMR, and this data is used in conjunction with metabolic network models to calculate intracellular fluxes.[18][19] This provides a dynamic view of cellular metabolism that is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.[20]

Kinetic Isotope Effect (KIE) Studies

The difference in mass between 13C and 12C can influence the rate of chemical reactions. Bonds involving the heavier 13C isotope are generally stronger and vibrate at a lower frequency, leading to a higher activation energy for bond cleavage. This results in a "kinetic isotope effect," where reactions involving 12C proceed slightly faster than those with 13C.[21] Measuring the 13C KIE can provide detailed information about the transition state of a reaction, helping to elucidate reaction mechanisms.[22][23][24] This is particularly valuable in enzymology and drug design for understanding enzyme-substrate interactions.

Isotopic Labeling in Drug Development

Incorporating 13C into drug candidates serves multiple purposes in pharmaceutical development. 13C-labeled compounds can be used as internal standards in quantitative bioanalysis by mass spectrometry, improving the accuracy and precision of drug concentration measurements in biological matrices. Furthermore, stable isotope labeling can be used to trace the metabolic fate of a drug molecule in vivo, identifying metabolites and understanding its pharmacokinetic and pharmacodynamic properties.[25]

Conclusion

The seemingly minor difference of a single neutron between 12C and 13C gives rise to a world of analytical possibilities. From the fundamental principles of NMR and mass spectrometry to their sophisticated applications in metabolic flux analysis and mechanistic studies, the ability to distinguish between these two stable isotopes provides an unparalleled level of insight into complex chemical and biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of these key differences is essential for leveraging the full potential of these powerful analytical tools to drive innovation and discovery.

References

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. acdlabs.com [acdlabs.com]

- 5. The isotopes of Carbon_Chemicalbook [chemicalbook.com]

- 6. WebElements Periodic Table » Carbon » isotope data [winter.group.shef.ac.uk]

- 7. Carbon-13 - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The basics of 13C-NMR spectroscopy [ns1.almerja.com]

- 12. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 14. δ13C - Wikipedia [en.wikipedia.org]

- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 16. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 17. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. 13C-based metabolic flux analysis: fundamentals and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 21. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. dash.harvard.edu [dash.harvard.edu]

- 24. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

Methodological & Application

Application Note: High-Throughput Analysis of 2-Chlorobenzoic Acid in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of small molecules in complex biological matrices is a critical aspect of drug metabolism, pharmacokinetic studies, and environmental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for correcting matrix effects and variabilities in sample preparation and instrument response. This application note details a robust and reliable LC-MS/MS method for the quantification of 2-Chlorobenzoic acid in plasma using 2-Chlorobenzoic acid-13C6 as an internal standard. 2-Chlorobenzoic acid is a metabolite of various industrial compounds and its monitoring is crucial for toxicological and environmental assessments.

The use of a ¹³C-labeled internal standard is advantageous over deuterated standards as it co-elutes perfectly with the analyte, ensuring the most accurate correction for matrix effects and ionization suppression.[1] This co-elution is a significant benefit as even slight chromatographic separation between an analyte and its deuterated internal standard can lead to differing degrees of ion suppression, potentially compromising data accuracy.

Experimental Protocols

Materials and Reagents

-

2-Chlorobenzoic acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Polymeric Solid-Phase Extraction (SPE) cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to effectively remove proteins and other interfering substances from the plasma samples.[2][3][4][5][6]

-

Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels). Acidify the sample by adding 50 µL of 1% formic acid in water.

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a reverse-phase C18 column. The use of formic acid in the mobile phase is crucial for good peak shape and for ensuring compatibility with mass spectrometry.[7][8]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 90% B

-

5-6 min: Hold at 90% B

-

6-6.1 min: Return to 10% B

-

6.1-8 min: Re-equilibration at 10% B

-

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

Data Presentation

The quantitative data for the MRM transitions of 2-Chlorobenzoic acid and its internal standard are summarized in the table below. The collision energy should be optimized for the specific instrument being used by performing a ramp of the collision energy and selecting the value that produces the highest intensity for the product ion.[9][10][11][12][13]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Chlorobenzoic acid | 155.0 | 111.0 | 100 | 30 | Optimized (e.g., 15-25) |

| 2-Chlorobenzoic acid-¹³C₆ | 161.0 | 117.0 | 100 | 30 | Optimized (e.g., 15-25) |

Mandatory Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logic of internal standard correction for analytical variability.

References

- 1. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. agilent.com [agilent.com]

- 4. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phenomenex.com [phenomenex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. skyline.ms [skyline.ms]

- 10. researchgate.net [researchgate.net]

- 11. Optimal collision energy is an eligible molecular descriptor to boost structural annotation: An application for chlorogenic acid derivatives-focused chemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. skyline.ms [skyline.ms]

- 13. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 2-Chlorobenzoic Acid in Soil Samples by Isotope Dilution GC-MS with a ¹³C₆-Internal Standard

Audience: Researchers, scientists, and environmental analysis professionals.

Introduction

2-Chlorobenzoic acid (2-CBA) is a chemical compound that can be found in the environment as a metabolite of aerobic bacterial degradation of polychlorinated biphenyls (PCBs) or from industrial activities.[1] Its presence in soil is of environmental concern, necessitating accurate and reliable quantification methods for monitoring and remediation efforts. This application note details a robust and sensitive method for the quantification of 2-CBA in soil samples using gas chromatography-mass spectrometry (GC-MS) coupled with an isotope dilution strategy.

Principle

The method employs a stable isotope-labeled internal standard, ¹³C₆-2-chlorobenzoic acid, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of six ¹³C atoms. This internal standard is spiked into the soil sample prior to extraction and analysis. The use of a stable isotope-labeled standard that closely mimics the analyte's behavior throughout sample preparation and analysis allows for the correction of matrix effects and variations in extraction efficiency, leading to high accuracy and precision.[2][3]